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Compound of Interest

Compound Name: AMD-070 hydrochloride

Cat. No.: B608863 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

the impact of food on the oral bioavailability of the CXCR4 antagonist, AMD-070.

Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower plasma concentrations of AMD-070 in our non-fasted

animal subjects compared to the fasted group. Is this an expected outcome?

A1: Yes, this is an expected finding. Clinical studies in healthy human volunteers have

demonstrated that the presence of food significantly reduces the oral bioavailability of AMD-

070. Specifically, co-administration of AMD-070 with a standardized meal has been shown to

decrease the maximum plasma concentration (Cmax) and the total drug exposure (Area Under

the Curve - AUC) of AMD-070.[1][2] Therefore, observing lower plasma concentrations in fed

subjects is consistent with the known pharmacokinetic profile of the drug.

Q2: By how much is the bioavailability of AMD-070 expected to decrease when administered

with food?

A2: In a clinical study, the administration of a single 200-mg dose of AMD-070 with a

standardized, low-fat breakfast resulted in a median decrease of 70% in Cmax and a 56%

decrease in AUC from 0 to 24 hours (AUC0-24) compared to administration in a fasted state.[2]

The time to reach maximum concentration (Tmax) was also significantly delayed.[2]
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Q3: What type of meal was used in the clinical food-effect study for AMD-070?

A3: The clinical study that evaluated the effect of food on AMD-070 bioavailability used a

standardized, low-fat breakfast consisting of eggs, toast, and beverages (excluding grapefruit

juice).[2] For your own non-clinical or clinical studies, it is recommended to use a standardized

meal to ensure consistency and reproducibility of results. The FDA generally recommends a

high-fat, high-calorie meal for food-effect bioavailability studies to assess the greatest potential

impact of food.[3]

Q4: We are designing a pivotal clinical trial for an AMD-070 analog. Should we dose our

subjects in a fed or fasted state?

A4: Given the significant negative impact of food on the bioavailability of AMD-070, it is crucial

to maintain consistent dosing conditions in relation to meals. For pivotal trials, it is generally

recommended to administer the drug in a fasted state to ensure maximal and consistent

absorption, unless a thorough food-effect study justifies administration with food. The

significant reduction in exposure with food suggests that dosing with meals could lead to sub-

therapeutic concentrations and variable efficacy.

Q5: Could the observed decrease in bioavailability with food be due to a drug-nutrient

interaction or an effect on gastrointestinal physiology?

A5: While the exact mechanism for the reduced absorption of AMD-070 in the presence of food

has not been fully elucidated in the provided literature, potential mechanisms for food effects on

drug bioavailability include delayed gastric emptying, altered gastrointestinal pH, increased

splanchnic blood flow, and direct interaction of the drug with food components.[4][5] For AMD-

070, the delay in Tmax suggests that delayed gastric emptying may play a role.

Data Presentation
Table 1: Pharmacokinetic Parameters of AMD-070 in Fed vs. Fasted States
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Parameter
Fasted State
(200 mg dose)

Fed State (200
mg dose)

Median %
Change with
Food

P-value

Cmax
Not explicitly

stated

Not explicitly

stated
70% decrease 0.008

AUC0-24
Not explicitly

stated

Not explicitly

stated
56% decrease 0.01

Tmax
Not explicitly

stated

Not explicitly

stated
167% increase 0.007

Terminal t1/2
No significant

change

No significant

change
No effect 0.68

Data summarized from a study in healthy male volunteers.[2]

Experimental Protocols
Protocol: Single-Dose, Two-Way Crossover Food-Effect Study for AMD-070

This protocol is based on the methodology described in the clinical study by Muir et al. (2008).

[2]

1. Study Population:

Healthy male volunteers.

Subjects should undergo a full medical screening, including physical examination, vital signs,

electrocardiogram (ECG), and clinical laboratory tests.

2. Study Design:

A randomized, open-label, two-period, two-sequence crossover study.

Each subject receives a single oral dose of AMD-070 (e.g., 200 mg) on two separate

occasions, once under fasted conditions and once under fed conditions.
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A washout period of sufficient duration (at least 5-7 half-lives of the drug) should separate the

two dosing periods.

3. Dosing Conditions:

Fasted State: Subjects fast overnight for at least 10 hours before dosing and for 4 hours

post-dose. Water is permitted except for 1 hour before and after dosing.

Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized

meal (e.g., a low-fat breakfast) within 30 minutes before dosing.[2] The drug is administered

with a specified volume of water.

4. Pharmacokinetic Sampling:

Blood samples are collected at pre-determined time points. For example: pre-dose (0 hours),

and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method:

AMD-070 plasma concentrations are determined using a validated high-performance liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated using non-compartmental

methods: Cmax, Tmax, AUC0-t, AUC0-inf, and terminal half-life (t1/2).

Statistical comparisons of log-transformed Cmax and AUC values are performed to assess

the effect of food.
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Phase 1: Subject Screening

Phase 2: Dosing Period 1 (Randomized)
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Caption: Workflow for a crossover food-effect study on AMD-070.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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